molecular formula C13H7ClFN3O B5854512 1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole

1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5854512
M. Wt: 275.66 g/mol
InChI Key: PCHOTQICGYOAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole, also known as CFBT, is a benzotriazole derivative that has been widely studied for its potential applications in scientific research. This compound has shown promise as a useful tool for investigating various biological processes, including protein-protein interactions and enzyme activity. In

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole involves the formation of a covalent bond between the compound and specific protein targets. This covalent bond can alter the function and structure of the protein, leading to changes in enzyme activity or protein-protein interactions. Additionally, this compound has been shown to act as a fluorescent probe, allowing researchers to monitor changes in protein conformation and activity in real-time.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzyme activity, the modulation of protein-protein interactions, and the alteration of cellular signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in vivo, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole is its selectivity for specific protein targets, allowing researchers to investigate the function and structure of these proteins in detail. Additionally, this compound has been shown to be a useful fluorescent probe, allowing for real-time monitoring of enzyme activity and protein conformation. However, this compound can be difficult to synthesize and purify, and its use in vivo may be limited by its low solubility.

Future Directions

There are many potential future directions for the study of 1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole. One area of interest is the development of this compound-based drugs for the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of protein-protein interactions and enzyme activity. Finally, the synthesis and purification of this compound could be further optimized to improve its solubility and make it more accessible for use in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research applications. Its selectivity for specific protein targets and ability to act as a fluorescent probe make it a useful tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and other areas of scientific research.

Synthesis Methods

1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride, followed by the reaction with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The resulting product can be purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-1H-1,2,3-benzotriazole has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and drug discovery. This compound has been shown to selectively bind to specific protein targets, making it a useful tool for investigating the function and structure of these proteins. Additionally, this compound has been used as a fluorescent probe to monitor enzyme activity, allowing researchers to study the kinetics of enzymatic reactions in real-time.

properties

IUPAC Name

benzotriazol-1-yl-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-8-4-3-5-9(15)12(8)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHOTQICGYOAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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